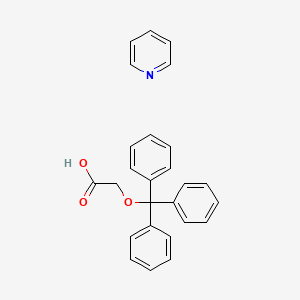
N-tert-Butyl-N'-methyl-P-phenylphosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phosphonic diamide group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide typically involves the reaction of tert-butylamine, methylamine, and phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of tert-butylamine with phenylphosphonic dichloride: This step involves the nucleophilic substitution of one of the chlorine atoms in phenylphosphonic dichloride by tert-butylamine.
Reaction of the intermediate with methylamine: The intermediate formed in the first step undergoes a second nucleophilic substitution with methylamine, resulting in the formation of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide.
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic diamide group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under mild to moderate conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonic diamide group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide: Unique due to its specific substitution pattern and reactivity.
N-tert-Butyl-N’-methyl-P-mesitylphosphonic diamide: Similar structure but with a mesityl group instead of a phenyl group.
N-tert-Butyl-N’-methyl-P-phenylphosphonamidic diamide: Contains an additional amide group, altering its reactivity and applications.
Uniqueness
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its unique substitution pattern allows for specific interactions with molecular targets, enhancing its utility in research and industrial applications.
Eigenschaften
CAS-Nummer |
111783-65-4 |
|---|---|
Molekularformel |
C11H19N2OP |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
2-methyl-N-[methylamino(phenyl)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C11H19N2OP/c1-11(2,3)13-15(14,12-4)10-8-6-5-7-9-10/h5-9H,1-4H3,(H2,12,13,14) |
InChI-Schlüssel |
WSHNILCKAPXJKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NP(=O)(C1=CC=CC=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


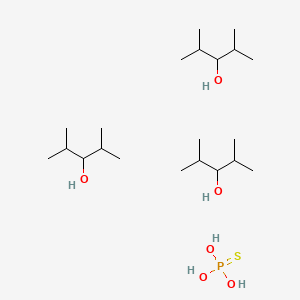
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)

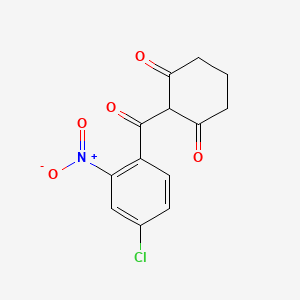
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
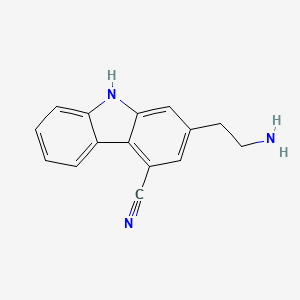
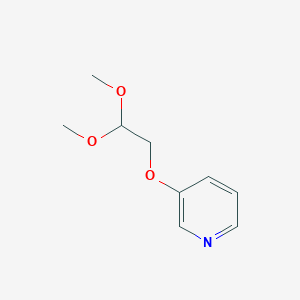
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
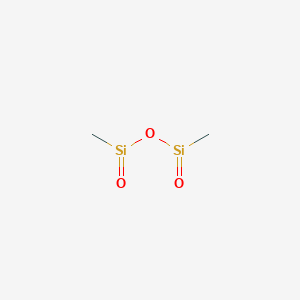
![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)
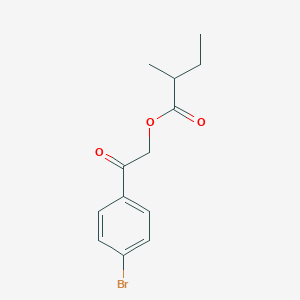

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
